5-Bromo-2-morpholinopyridin-3-amine
Overview
Description
5-Bromo-2-morpholinopyridin-3-amine is a halogenated heterocyclic compound with the molecular formula C(9)H({12})BrN(_3)O and a molecular weight of 258.12 g/mol . This compound features a bromine atom attached to a pyridine ring, which is further substituted with a morpholine group and an amine group. It is primarily used in research settings, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-morpholinopyridin-3-amine typically involves the bromination of 2-morpholinopyridin-3-amine. A common method includes the following steps:
Starting Material: 2-morpholinopyridin-3-amine.
Bromination: The starting material is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF) or acetonitrile.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-morpholinopyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Coupling: Palladium catalysts (e.g., Pd(PPh(_3))(_4)) in the presence of bases like potassium phosphate (K(_3)PO(_4)) are typical.
Major Products
Substitution: Depending on the nucleophile, products can range from various substituted pyridines to more complex heterocycles.
Coupling: Products include biaryl compounds or other extended aromatic systems.
Scientific Research Applications
5-Bromo-2-morpholinopyridin-3-amine is utilized in several scientific research areas:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or oncological pathways.
Organic Synthesis: The compound is used to create more complex molecules through various organic reactions.
Biological Studies: It can be used to study the interaction of halogenated heterocycles with biological targets, aiding in the development of new drugs.
Industrial Applications: While less common, it may be used in the development of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for 5-Bromo-2-morpholinopyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The morpholine group can enhance solubility and bioavailability, while the amine group can form hydrogen bonds with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Morpholinopyridin-3-amine: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Chloro-2-morpholinopyridin-3-amine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
5-Fluoro-2-morpholinopyridin-3-amine: Contains a fluorine atom, offering different electronic properties and potentially different biological effects.
Uniqueness
5-Bromo-2-morpholinopyridin-3-amine is unique due to the presence of the bromine atom, which provides distinct reactivity patterns and potential for forming halogen bonds. This can enhance its utility in medicinal chemistry for designing molecules with specific interactions and properties.
Properties
IUPAC Name |
5-bromo-2-morpholin-4-ylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c10-7-5-8(11)9(12-6-7)13-1-3-14-4-2-13/h5-6H,1-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWIGXGIQUXHAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501275495 | |
Record name | 5-Bromo-2-(4-morpholinyl)-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501275495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186310-68-8 | |
Record name | 5-Bromo-2-(4-morpholinyl)-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186310-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-(4-morpholinyl)-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501275495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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